Tetramethylammonium borohydride

Catalog No.
S622734
CAS No.
16883-45-7
M.F
C4H12BN+
M. Wt
84.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium borohydride

CAS Number

16883-45-7

Product Name

Tetramethylammonium borohydride

Molecular Formula

C4H12BN+

Molecular Weight

84.96 g/mol

InChI

InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;

InChI Key

TVQBZLPZXCVNEO-UHFFFAOYSA-N

SMILES

[B].C[N+](C)(C)C

Synonyms

tetramethylammonium borohydride, TMAB cpd

Canonical SMILES

[BH4-].C[N+](C)(C)C

The exact mass of the compound Tetramethylammonium borohydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164901. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium borohydride is a specialized, alkali-metal-free quaternary ammonium reducing agent. By pairing the reactive borohydride anion with a bulky, non-metallic tetramethylammonium cation, this compound bridges the gap between traditional inorganic borohydrides and highly lipophilic organic salts. It is primarily procured for its ability to deliver the "naked" borohydride anion in non-aqueous or phase-transfer environments without introducing sodium or lithium ions. This distinct ionic profile significantly lowers the crystal lattice energy compared to inorganic benchmarks, making it highly valuable for transition-metal complex synthesis, specialized aprotic organic reductions, and applications requiring ash-free thermal decomposition .

Defaulting to Sodium borohydride (NaBH4) in aprotic organic solvents often fails due to its high crystal lattice energy, which severely limits solubility and necessitates protic solvents (like methanol) where the hydride reagent rapidly decomposes. Furthermore, NaBH4 introduces alkali metal cations that can poison sensitive transition-metal catalysts or trigger the unwanted precipitation of heterogeneous metal borides (such as nickel boride) during complex synthesis[1]. Conversely, substituting with Tetrabutylammonium borohydride (TBABH4) to achieve organic solubility introduces excessive steric bulk and drastically reduces hydride mass efficiency, requiring nearly three times the mass of reagent to deliver the same reducing equivalent[2]. Tetramethylammonium borohydride provides the optimal balance: metal-free solubility without the severe mass penalty of larger quaternary salts.

Prevention of Heterogeneous Metal Boride Formation

In the synthesis of sensitive transition metal complexes (such as nickel macrocycles), the choice of borohydride counterion dictates whether the reaction remains homogeneous. Tetramethylammonium borohydride allows for the clean formation of metal hydride intermediates without precipitation. In direct contrast, the use of Sodium borohydride (NaBH4) actively drives the production of heterogeneous nickel boride, which alters the catalytic mechanism and contaminates the product [1].

Evidence DimensionCatalyst phase state during reduction
Target Compound DataMaintains homogeneous solution; prevents metal boride precipitation
Comparator Or BaselineNaBH4 (Triggers heterogeneous nickel boride precipitation)
Quantified DifferenceBinary shift from heterogeneous precipitation to homogeneous complexation
ConditionsReduction of nickel complexes in aprotic/mixed solvent systems

Procuring this compound is essential when synthesizing pure homogeneous transition-metal catalysts where alkali-induced metal boride precipitation would ruin the batch.

Hydride Delivery Mass Efficiency

When an organic-soluble, metal-free borohydride is required, buyers often default to Tetrabutylammonium borohydride (TBABH4). However, Tetramethylammonium borohydride offers a vastly superior atom economy. With a molecular weight of 88.99 g/mol compared to TBABH4's 257.30 g/mol, TMABH4 delivers the same number of hydride equivalents using only 34.5% of the mass [1].

Evidence DimensionReagent mass required per mole of hydride equivalent
Target Compound Data88.99 g/mol
Comparator Or BaselineTBABH4 (257.30 g/mol)
Quantified Difference65.5% reduction in required reagent mass for equivalent reduction capacity
ConditionsStoichiometric calculation for standard reduction workflows

Maximizes reactor volume efficiency and lowers mass-based shipping/handling costs for large-scale metal-free reductions.

Ash-Free Thermal Decomposition Profile

For applications requiring thermal release of hydrogen or borane species, the residual byproducts are critical. Tetramethylammonium borohydride decomposes in vacuo starting at 150°C and rapidly at 250°C, yielding volatile trimethylamine borane and methane. Crucially, it volatilizes completely, leaving zero solid residue [1]. In contrast, alkali borohydrides like NaBH4 decompose at much higher temperatures and leave behind intractable solid sodium borates or elemental sodium residues.

Evidence DimensionSolid residue post-pyrolysis
Target Compound Data0% solid residue (completely volatilizes into gaseous/volatile products)
Comparator Or BaselineNaBH4 (Leaves >50% mass as solid sodium/boron salts)
Quantified DifferenceComplete elimination of solid metal ash
ConditionsVacuum pyrolysis at 150°C - 250°C

Critical for chemical vapor deposition (CVD) or high-purity materials synthesis where alkali metal ash would contaminate the final substrate.

Enhanced Aprotic Solvent Solubility

Alkali metal borohydrides possess high lattice energies, rendering them virtually insoluble in polar aprotic solvents without the use of expensive crown ethers. Tetramethylammonium borohydride overcomes this barrier via the bulky organic cation, achieving measurable solubility in solvents like Dimethyl Sulfoxide (1.87 g/100g at 25°C) and Acetonitrile (0.4 g/100g at 25°C) [1]. This allows for direct reduction in aprotic media where NaBH4 would remain as an unreactive solid suspension.

Evidence DimensionSolubility in Dimethyl Sulfoxide (DMSO) at 25°C
Target Compound Data1.87 g / 100 g solvent
Comparator Or BaselineNaBH4 (Practically insoluble without additives)
Quantified DifferenceEnables homogeneous aprotic reduction without phase-transfer additives
ConditionsStandard ambient conditions (25°C) in pure DMSO

Allows chemists to perform reductions in polar aprotic solvents without the rapid reagent decomposition associated with protic solvents like methanol.

Homogeneous Transition Metal Catalyst Synthesis

Because it prevents the precipitation of heterogeneous metal borides (such as nickel boride), this compound is the reagent of choice for synthesizing sensitive, homogeneous transition metal hydride complexes. It delivers the necessary reducing power while keeping the reaction entirely in the liquid phase[1].

Ash-Free Chemical Vapor Deposition (CVD) Precursors

Due to its unique thermal decomposition profile—volatilizing completely into trimethylamine borane and methane between 150°C and 250°C—it is highly suited as a precursor in materials science where zero alkali-metal ash or solid residue can be tolerated on the target substrate [2].

Atom-Economical Phase-Transfer Reductions

When a reduction must be performed in an organic solvent (where NaBH4 is insoluble), TMABH4 serves as an ideal phase-transfer or organic-soluble reducing agent. It is preferred over Tetrabutylammonium borohydride when mass efficiency and atom economy are critical for process scale-up, as it requires significantly less mass per hydride equivalent [3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

16883-45-7

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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